molecular formula C23H21BrN2O3S B2562376 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898429-69-1

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2562376
CAS No.: 898429-69-1
M. Wt: 485.4
InChI Key: XSXPIZCWFIQZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C23H21BrN2O3S and its molecular weight is 485.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cobalt-promoted Dimerization of Aminoquinoline Benzamides

Research by Grigorjeva and Daugulis (2015) presents a cobalt-promoted dimerization method for benzamides, which includes compounds similar to 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This method, conducted in ethanol with oxygen as the terminal oxidant, showcases the compound's compatibility with bromo moieties and its potential utility in synthesizing complex molecular architectures relevant in various fields of chemistry and material science (Grigorjeva & Daugulis, 2015).

Synthesis and Biological Activity Studies

El-Hashash et al. (2016) explored the reactions of similar bromo-substituted compounds towards various nucleophiles, leading to the synthesis of quinazolinones with expected biological activities. This underscores the compound's relevance in developing new pharmaceutical agents, indicating its versatility in synthesizing biologically active molecules (El-Hashash, Azab, & Morsy, 2016).

Bromination of Quinoline Derivatives

Brown and Gouliaev (2004) detailed a bromination process for benzazines, including quinoline derivatives. This process emphasizes the compound's capacity for regioselective modification, pivotal in synthetic chemistry for creating compounds with precise structural attributes for specific scientific applications (Brown & Gouliaev, 2004).

Development of σ Receptor Ligands

Research by Xu, Lever, and Lever (2007) on tetrahydroisoquinolinyl benzamides, which are structurally related to the compound , focused on developing potent σ2 receptor ligands. This highlights its potential application in neurological research and the development of therapeutic agents targeting σ receptors (Xu, Lever, & Lever, 2007).

Optical Chemosensors

Anand, Ashok Kumar, and Sahoo (2018) developed an optical chemosensor for Al3+ detection, utilizing a bromo-substituted compound. This work illustrates the compound's application in environmental monitoring and biological research, showcasing its utility in developing sensors for detecting metal ions in various contexts (Anand, Ashok Kumar, & Sahoo, 2018).

Properties

IUPAC Name

3-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXPIZCWFIQZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.